1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate
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Overview
Description
1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate is a chemical compound with the molecular formula C16H23NO2. It is characterized by a pyrrolidine ring substituted with methyl and phenyl groups, and an ester linkage to a butyrate group. This compound is part of a broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate typically involves the esterification of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol with butyric acid or its derivatives. The reaction is usually catalyzed by acidic or basic catalysts under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethyl-3-phenyl-3-pyrrolidinyl propanoate
- 1,2-Dimethyl-3-phenyl-3-pyrrolidinyl 2-methylpropanoate
- 1,4-Dimethyl-3-phenyl-3-pyrrolidinyl propanoate
Uniqueness
1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate is unique due to its specific substitution pattern and ester linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
93148-19-7 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(1,2-dimethyl-3-phenylpyrrolidin-3-yl) butanoate |
InChI |
InChI=1S/C16H23NO2/c1-4-8-15(18)19-16(11-12-17(3)13(16)2)14-9-6-5-7-10-14/h5-7,9-10,13H,4,8,11-12H2,1-3H3 |
InChI Key |
AUMQUVNLMMEFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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